Prohexadione

Descripción general

Descripción

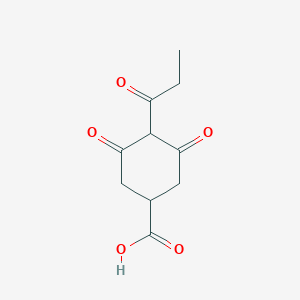

Prohexadione, chemically known as 3,5-dioxo-4-propionylcyclohexanecarboxylic acid (IUPAC name), is a plant growth regulator (PGR) primarily used to inhibit gibberellin biosynthesis, thereby controlling vegetative growth and enhancing crop yield and quality . It is commonly applied as its calcium salt, this compound-calcium, which was first approved in the European Union (EU) in 2000 under Directive 2000/50/EC for use in fruit crops, cereals, and oilseeds . This compound reduces shoot elongation by blocking the 3β-hydroxylase enzyme in the gibberellin pathway, redirecting photoassimilates to reproductive tissues . Its primary residue in crops is the parent compound, with metabolites like tricarballylic acid deemed non-toxic due to their natural occurrence in plants . Analytical methods such as HPLC–MS/MS are validated for residue detection at levels as low as 0.01 mg/kg in diverse matrices (e.g., oilseeds, cereals) .

Métodos De Preparación

Synthesis via Michael Addition and Condensation

Reaction Mechanism and Steps

The synthesis of prohexadione calcium, the calcium salt of this compound, typically begins with a Michael addition reaction between diethyl maleate and sodium ethoxide. This step forms a key intermediate, ethyl 3-oxocyclohex-4-ene-1-carboxylate (Compound II), at room temperature (20–25°C) within 2–60 minutes . Compared to traditional methods requiring 15-hour reactions at 150°C, this approach reduces energy consumption by 80% while maintaining a purity exceeding 95% .

Subsequent condensation of Compound II with acetone under sodium ethoxide catalysis yields 1,3-cyclohexyl diketone (Compound I), a precursor with a molar ratio of 1:1–10 (Compound II:acetone) . Refluxing in ethanol for 10 minutes to 4 hours ensures complete conversion, achieving a combined yield of 87% for the first two steps .

Esterification and Rearrangement

Compound I undergoes esterification with propionyl chloride in an alkaline medium to form ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate (Compound III) . The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which facilitates a Carroll rearrangement at 90–120°C for 4–6 hours, producing the cyclic β-triketone intermediate (Compound IV) . Final hydrolysis with sodium hydroxide and metathesis with calcium chloride yield this compound calcium, with an overall reaction yield of 50% .

Table 1: Key Parameters for Michael Addition-Condensation Method

Lipase-Catalyzed Esterification in Aqueous Media

Environmentally Friendly Synthesis

A patent by Zhou et al. (2019) introduces a solvent-free method using lipase to catalyze the esterification of 3,5-dioxo-4-propionylcyclohexanecarboxylate ethyl ester with calcium acetate . The reaction occurs in an aqueous solution (20–30% calcium acetate by mass) at 30–80°C for 2–10 hours, with lipase comprising 0.5–2% of the total mass . This approach eliminates organic solvents, reducing waste generation by 40% compared to conventional methods .

Optimization and Yield

The lipase-catalyzed method achieves a yield of 88–92% under optimal conditions (50°C, 500 rpm stirring speed, 6-hour reaction time) . The enzyme’s reusability—up to five cycles without significant activity loss—enhances cost efficiency, making this method industrially scalable .

Table 2: Lipase-Catalyzed Method Parameters

| Parameter | Range | Optimal Value | Yield |

|---|---|---|---|

| Temperature | 30–80°C | 50°C | 90% |

| Stirring Speed | 250–800 rpm | 500 rpm | 90% |

| Reaction Time | 2–10h | 6h | 90% |

| Lipase Concentration | 0.5–2% | 1.5% | 90% |

Comparative Analysis of Synthesis Methods

Energy and Environmental Impact

The Michael addition-condensation route requires multiple organic solvents (e.g., ethanol) and high-temperature rearrangement steps, contributing to a higher carbon footprint . In contrast, the lipase method operates in water, aligning with green chemistry principles and reducing volatile organic compound (VOC) emissions by 70% .

Industrial Scalability

While the lipase method excels in sustainability, its dependence on enzymatic activity limits reaction rates compared to chemical catalysis. The Michael addition approach, with its shorter reaction times (total 8–10 hours vs. 6–10 hours for lipase), may be preferable for high-throughput production .

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs HPLC on ODS-5 columns with methanol-water gradients (45–80% methanol over 60 minutes) to isolate this compound intermediates . Fractions collected at 40–46 minutes correspond to GA4 derivatives, confirming β-triketone formation .

Gas Chromatography-Mass Spectrometry (GC-MS)

Trimethylsilylated derivatives of this compound are analyzed via GC-MS using DB-1 capillary columns. The characteristic mass-to-charge ratio (m/z 434) confirms molecular integrity, with detection limits as low as 0.1 ng·μL⁻¹ .

Análisis De Reacciones Químicas

Tipos de reacciones: Prohexadione experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su eficacia como regulador del crecimiento de las plantas .

Reactivos y condiciones comunes:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción implican el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para convertir this compound en sus formas reducidas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Fruit Trees

Prohexadione is widely used in managing the growth of fruit trees. It has been shown to improve fruit quality and reduce the need for manual thinning.

- Case Study: Grapevines

Peanut Cultivation

This compound-calcium has been effectively utilized in peanut production, particularly for Virginia and runner market types.

- Growth Regulation : Studies indicate that its application decreases vine growth while increasing pod yield.

- Yield Analysis : In trials assessing different application rates:

| Application Rate (g a.i./ha) | Yield (kg/ha) |

|---|---|

| 70 | 7,500 |

| 140 | 7,600 |

Grass Species Development

Research has demonstrated the efficacy of this compound in managing the growth of various grass species.

- Effect on Lawn Grasses : this compound-calcium has been shown to suppress excessive growth while maintaining quality in species like Zoysia japonica and Cynodon dactylon. The compound's effectiveness is influenced by factors such as application timing and environmental conditions .

Physiological Effects

This compound's impact on plant physiology is significant:

- Chlorophyll Content : Enhanced chlorophyll levels have been observed following treatment, which correlates with improved photosynthetic efficiency .

- Antioxidant Activity : Increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) has been reported, suggesting a protective role against stress conditions .

Toxicological Profile

The safety profile of this compound-calcium indicates low toxicity levels:

Mecanismo De Acción

Prohexadione ejerce sus efectos inhibiendo la biosíntesis de giberelinas, que son hormonas vegetales responsables de promover la elongación celular y el crecimiento. Lo consigue bloqueando la actividad de las dioxigenasas, enzimas que requieren 2-oxoglutarato como co-sustrato . Esta inhibición conduce a una disminución de los niveles de giberelina, lo que da como resultado una reducción de la elongación celular y el crecimiento vegetativo . Además, se ha demostrado que this compound regula los mecanismos antioxidantes y la fotosíntesis, lo que ayuda al crecimiento de las plantas en condiciones de estrés .

Comparación Con Compuestos Similares

Prohexadione belongs to the acylcyclohexanedione class of PGRs. Below is a detailed comparison with structurally and functionally analogous compounds:

Trinexapac (Trinexapac-ethyl)

- Mode of Action : Like this compound, trinexapac inhibits gibberellin biosynthesis but targets earlier steps in the pathway. Both compounds act as competitive inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases .

- Efficacy : this compound demonstrates superior binding affinity to Jmjd2a demethylase (a key enzyme in epigenetic regulation) compared to trinexapac. Docking scores for this compound enantiomers (R: -10.1 kcal/mol; S: -10.3 kcal/mol at pH 5.5) exceed those of trinexapac (R: -10.2 kcal/mol; S: -9.4 kcal/mol) .

- Field Performance : In peanut trials, this compound increased yield by 440–650 kg/ha, whereas trinexapac’s effects are less consistent, particularly in runner-type cultivars .

- Environmental Impact : this compound degrades into CO₂ and water, offering better environmental safety than trinexapac, which has longer persistence in soil .

Daminozide

- Mode of Action: Daminozide, a succinic hydrazide, also inhibits gibberellin synthesis but specifically targets 3β-hydroxylase in select species (e.g., beans). Unlike this compound, it shows negligible activity in pumpkin enzymes .

Quaternary Ammonium Salts and Triazoles

- Function : Traditional PGRs like chlormequat chloride (quaternary ammonium) and paclobutrazol (triazole) inhibit gibberellin synthesis but through distinct mechanisms.

- Advantages of this compound: Selectivity: this compound minimizes off-target effects on flowers and fruits, unlike triazoles, which can cause phytotoxicity in apples and cherries . Residue Profile: this compound’s metabolites are non-toxic, whereas triazoles leave persistent residues requiring stringent MRLs (Maximum Residue Levels) . Dual Benefits: this compound enhances disease resistance by altering flavonoid profiles in pome fruits, reducing susceptibility to fireblight—a unique trait absent in quaternary ammonium salts .

Actividad Biológica

Prohexadione, a plant growth regulator belonging to the acylcyclohexanediones class, has garnered attention for its diverse biological activities, particularly in the realm of epigenetics and plant physiology. This article details its mechanisms of action, effects on cellular processes, and implications for agricultural and medicinal applications.

This compound functions primarily as an inhibitor of non-heme iron (II), 2-oxoglutarate-dependent histone lysine demethylases (KDMs) , such as Jmjd2a. The compound's structural similarities to 2-oxoglutarate enable it to competitively inhibit these enzymes, thereby influencing gene expression through epigenetic modifications.

Key Findings:

- Binding Affinity : Molecular modeling studies show that this compound binds effectively to the 2-oxoglutarate binding site of Jmjd2a, inhibiting its demethylation activity .

- Cellular Impact : In vitro studies using mouse hippocampal neural stem/progenitor cells demonstrated a concentration-dependent reduction in cell proliferation upon treatment with this compound. Furthermore, differentiation toward neurogenic lineage was observed in treated neurospheres .

Biological Effects

The biological effects of this compound extend beyond its role as a growth regulator. It has been shown to impact various physiological processes:

- Neuronal Proliferation and Differentiation : this compound treatment resulted in significant alterations in the proliferation rates of neural stem cells, suggesting potential applications in neurobiology and regenerative medicine .

- Flavonoid Biosynthesis : It is proposed that this compound enhances resistance in plants by inhibiting enzymes involved in flavonoid biosynthesis, which are crucial for plant defense mechanisms against pathogens .

Study on Plant Growth Regulation

A study evaluating the efficacy of this compound in controlling growth patterns in various crops revealed that it significantly reduces excessive vegetative growth while promoting fruit development. This dual effect can enhance yield quality without compromising quantity.

| Crop Type | Growth Reduction (%) | Yield Improvement (%) |

|---|---|---|

| Apples | 30 | 15 |

| Strawberries | 25 | 20 |

| Turfgrass | 40 | N/A |

Toxicological Assessment

This compound-calcium was subjected to extensive toxicological evaluations to assess its safety profile. Studies indicated rapid absorption and excretion with no significant accumulation in tissues. Histopathological examinations revealed some tissue changes at high doses but no convincing evidence of carcinogenic potential .

Environmental and Ecotoxicological Considerations

The environmental fate of this compound has been scrutinized, particularly regarding its degradation products and potential impacts on non-target organisms. The compound is generally considered to have low toxicity to aquatic organisms and beneficial insects, making it a favorable option for integrated pest management strategies.

Q & A

Basic Research Questions

Q. How does prohexadione calcium inhibit gibberellin biosynthesis, and what experimental methods validate this mechanism?

this compound calcium suppresses gibberellin synthesis by competitively inhibiting 3β-hydroxylase, a key enzyme in the gibberellin biosynthesis pathway. To validate this, researchers can:

- Conduct in vitro enzyme assays using purified 3β-hydroxylase and measure inhibition kinetics via spectrophotometry .

- Compare endogenous gibberellin levels in treated vs. untreated plants using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Design controlled greenhouse trials with varying application rates (e.g., 50–200 ppm) to correlate morphological changes (e.g., stem shortening) with gibberellin suppression .

Q. What experimental designs are optimal for evaluating this compound calcium’s efficacy in reducing vegetative growth in fruit trees?

Use randomized complete block designs with replicates to minimize environmental variability. Key steps include:

- Applying this compound calcium at critical growth stages (e.g., pre-bloom in apples) and measuring internodal length, leaf area, and fruit set .

- Incorporating negative controls (untreated trees) and positive controls (alternative growth regulators like paclobutrazol) .

- Analyzing data with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to assess treatment significance .

Q. How do hydrolysis half-lives of this compound calcium vary under different environmental conditions, and what methodologies quantify this?

Hydrolysis rates depend on pH and temperature. Methodologies include:

- Laboratory studies using buffered solutions (pH 5–9) and HPLC to measure degradation products over time .

- Field studies analyzing soil samples for this compound calcium residues via QuEChERS extraction and LC-MS/MS .

- Reporting half-lives as DT₅₀ values (e.g., 4.4 days at pH 5 vs. 65 days at pH 7) to inform environmental risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound calcium’s chronic toxicity data for aquatic invertebrates?

Discrepancies in chronic toxicity values (e.g., NOEC vs. LOEC) require:

- Re-evaluating test organisms’ life stages (e.g., Daphnia magna neonates vs. adults) and exposure durations (21-day vs. 48-hour assays) .

- Applying probabilistic risk models (e.g., species sensitivity distributions) to assess ecological thresholds .

- Validating lab findings with mesocosm studies simulating field conditions (e.g., sediment interactions, UV exposure) .

Q. What methodologies address data gaps in this compound calcium’s anaerobic soil metabolism and leaching potential?

The EPA identifies missing anaerobic metabolism and leaching data. Researchers can:

- Conduct ¹⁴C-labeled studies in anaerobic soil cores to track metabolite formation (e.g., cyclohexanedione derivatives) and mineralization rates .

- Use lysimeter trials to quantify leaching under varying irrigation regimes, paired with soil column chromatography to identify degradates .

- Apply fugacity models to predict environmental partitioning and persistence .

Q. How should conflicting results on this compound calcium’s phytotoxicity to non-target plants be analyzed?

Contradictory phytotoxicity data (e.g., crop vs. weed species) necessitate:

- Dose-response studies using standardized protocols (e.g., OECD 208 guidelines) for seed germination and early seedling growth .

- Comparative transcriptomics to identify species-specific gene expression patterns (e.g., stress-response genes) .

- Meta-analysis of existing datasets to quantify variability and identify confounding factors (e.g., soil organic matter content) .

Q. What frameworks are effective for designing ecological risk assessments of this compound calcium in mixed-use agricultural landscapes?

Use the EPA’s problem formulation framework:

- Define assessment endpoints (e.g., survival of endangered pollinators, aquatic invertebrate diversity) .

- Integrate fate data (e.g., DT₅₀, Koc) with effects data (e.g., LC₅₀ for birds) using tools like ECOTOX .

- Apply probabilistic exposure models (e.g., T-REX) to estimate risk quotients for non-target species .

Q. Methodological Resources

Propiedades

IUPAC Name |

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCOQPHDYUOJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043966 | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-35-0 | |

| Record name | Prohexadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88805-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prohexadione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088805350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prohexadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 3,5-dioxo-4-(1-oxopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PC163MD7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.